molecular formula C13H24N2 B2977039 Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine CAS No. 1252413-60-7

Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine

Cat. No.: B2977039
CAS No.: 1252413-60-7
M. Wt: 208.349
InChI Key: IZONMQYFRZIWIR-UHFFFAOYSA-N
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Description

Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a prop-2-yn-1-yl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-(prop-2-yn-1-yl)piperidine with diethylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-yn-1-yl)piperidine: A precursor in the synthesis of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine.

    Diethylamine: Another precursor used in the synthesis.

    Piperidine: The parent compound of the piperidine derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-4-9-15-10-7-13(8-11-15)12-14(5-2)6-3/h1,13H,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZONMQYFRZIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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